2,5-Bis(trifluoromethyl)aniline
Overview
Description
2,5-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a carbon, which is then connected to the rest of the molecule. This structural feature imparts unique physical and chemical properties to the compound, making it of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of compounds related to 2,5-bis(trifluoromethyl)aniline often involves the use of trifluoromethyl groups in various chemical reactions. For instance, the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony was achieved by reacting RFLi with PnCl3, indicating the reactivity of trifluoromethyl-containing compounds in forming new bonds with pnictogens . Similarly, bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the ring opening of epoxides with anilines, showcasing the utility of trifluoromethyl groups in facilitating chemical transformations .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups is often characterized by strong electron-withdrawing effects due to the high electronegativity of fluorine. This can lead to significant changes in the electronic structure of the molecule, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization into 3d orbitals of sulfur results in a shortening of the S–N bond upon deprotonation .
Chemical Reactions Analysis
Trifluoromethylated compounds participate in a variety of chemical reactions. For example, the reaction of bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane with anilines leads to the formation of N-hexafluoroisopropylated products, which can further undergo dehydrofluorination to yield pentafluoropropenes . This demonstrates the versatility of trifluoromethylated compounds in organic synthesis, particularly in the formation of heterocycles and other fluorinated structures.
Physical and Chemical Properties Analysis
The presence of trifluoromethyl groups significantly influences the physical and chemical properties of a compound. For instance, polyimides synthesized with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide displayed excellent solubility in various organic solvents, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties are indicative of the potential for trifluoromethylated compounds to be used in high-performance materials, such as those required in the electronics industry.
Scientific Research Applications
Application in Organic Synthesis
2,5-Bis(trifluoromethyl)aniline has been found effective as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process achieves high yields, excellent regioselectivities, and broad functional group compatibility under mild conditions via a dual carbon-hydrogen bond activation sequence (Wang et al., 2019).
Pesticide Synthesis
3,5-Bis(trifluoromethyl)aniline, a derivative of 2,5-bis(trifluoromethyl)aniline, plays a key role in the synthetic process of the novel pesticide Bistrifluron. This process includes steps like nitration, reduction, chlorination, and hydrolysis, demonstrating the compound's utility in complex chemical syntheses (Liu, 2015).
Fluorescent Probe Development
The compound has been utilized in the development of a highly efficient multiple-anchored fluorescent probe for the detection of aniline vapor. This application is particularly significant in environmental control and addressing human diseases (Jiao et al., 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 2,5-bis(trifluoromethyl)aniline have been synthesized and used in the preparation of polyimides. These polyimides exhibit properties like high molecular weights, excellent solubility, and desirable thermal stability, making them suitable for various industrial applications (Myung et al., 2003).
Electroluminescence
The compound has been incorporated into the design and synthesis of novel classes of emitting amorphous molecular materials for electroluminescence. These materials have been found to emit multicolor light, including white, and can serve as host materials for emissive dopants in organic electroluminescent devices (Doi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVIJUAZAEWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352132 | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)aniline | |
CAS RN |
328-93-8 | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.